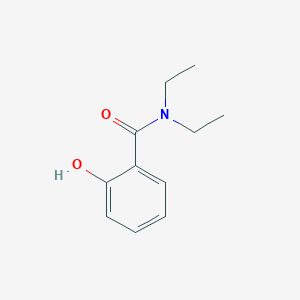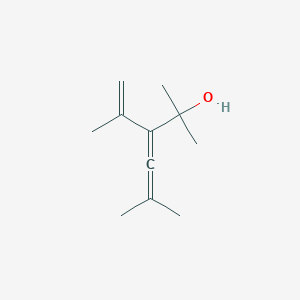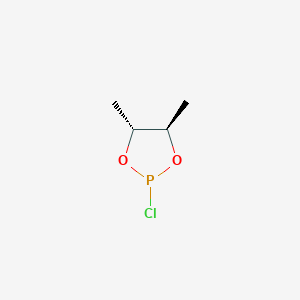
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane, also known as DCDP, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Mécanisme D'action
The mechanism of action of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane is not fully understood. However, it is believed that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can result in improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine levels can result in improved cognitive function. In vivo studies have also shown that this compound can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that this compound has been widely studied, which means that there is a significant amount of data available on its properties and effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane. One direction is to further investigate its potential as a prodrug for the treatment of cancer and viral infections. Another direction is to study its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cognitive function.
Méthodes De Synthèse
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane can be synthesized using several methods, including the reaction of 2-chloroacetaldehyde with trimethyl phosphite, followed by the addition of sodium methoxide. Another method involves the reaction of 2-chloroacetaldehyde with trimethyl phosphite and triethylamine. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to form this compound.
Applications De Recherche Scientifique
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as a prodrug for the treatment of cancer and viral infections. In biochemistry, this compound has been used to study the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, this compound has been studied for its potential as a drug delivery system for the treatment of neurological disorders.
Propriétés
| 15479-16-0 | |
Formule moléculaire |
C4H8ClO2P |
Poids moléculaire |
154.53 g/mol |
Nom IUPAC |
(4R,5R)-2-chloro-4,5-dimethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H8ClO2P/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
GPMOJWZMPBEHQJ-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OP(O1)Cl)C |
SMILES |
CC1C(OP(O1)Cl)C |
SMILES canonique |
CC1C(OP(O1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


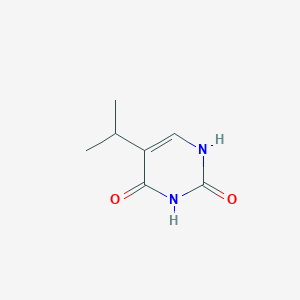

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)


![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
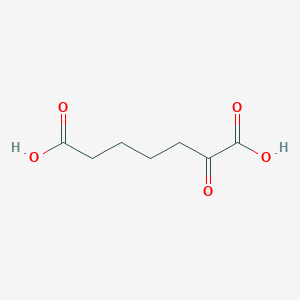
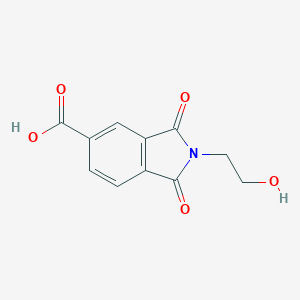


![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

